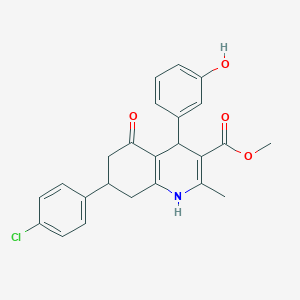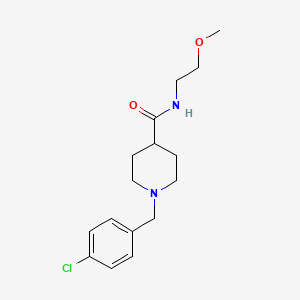![molecular formula C11H17NO3 B4882378 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol](/img/structure/B4882378.png)
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol, also known as Atenolol, is a beta-blocker medication used to treat high blood pressure, angina, and other heart-related conditions. It was first discovered in 1976 and has since become a widely used medication due to its effectiveness and safety profile. In
Scientific Research Applications
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has been extensively studied in clinical trials and animal models, and its effectiveness in treating hypertension, angina, and other heart-related conditions has been well established. In addition to its clinical applications, 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has also been used in scientific research to investigate the role of beta-blockers in various physiological processes. For example, 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has been used to study the effects of beta-blockers on exercise-induced bronchoconstriction and the role of beta-blockers in the treatment of heart failure.
Mechanism of Action
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart rate and decreases the force of contraction. This leads to a decrease in blood pressure and a reduction in the workload of the heart. 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol is a selective beta-1 blocker, which means that it primarily targets the beta-1 receptors in the heart and has minimal effects on the beta-2 receptors in the lungs.
Biochemical and Physiological Effects
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has a number of biochemical and physiological effects on the body. In addition to its effects on the heart rate and blood pressure, 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has also been shown to decrease the release of renin from the kidneys, which can further reduce blood pressure. 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has also been shown to decrease the oxygen demand of the heart, which can be beneficial in patients with angina.
Advantages and Limitations for Lab Experiments
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has several advantages for use in lab experiments. It is a well-established medication with a known mechanism of action, making it a reliable tool for investigating the role of beta-blockers in various physiological processes. 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol is also relatively safe and has a low risk of adverse effects, which makes it suitable for use in animal models.
However, there are also some limitations to using 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol in lab experiments. For example, 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol is a selective beta-1 blocker, which means that it may not be suitable for investigating the role of beta-2 receptors in the lungs. Additionally, 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol may not be suitable for investigating the effects of beta-blockers in patients with certain medical conditions, such as asthma or chronic obstructive pulmonary disease.
Future Directions
There are several future directions for research on 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol. One area of interest is the role of beta-blockers in the treatment of heart failure. While 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has been shown to be effective in reducing the risk of mortality in patients with heart failure, there is still much to be learned about the optimal dosing and timing of beta-blocker therapy in these patients.
Another area of interest is the use of 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol in combination with other medications. For example, 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has been shown to be effective in combination with ACE inhibitors in reducing the risk of cardiovascular events in patients with hypertension. Further research is needed to determine the optimal combinations of medications for different patient populations.
Conclusion
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol is a well-established beta-blocker medication that has been widely used in the treatment of hypertension, angina, and other heart-related conditions. Its mechanism of action is well understood, and it has been extensively studied in clinical trials and animal models. While there are some limitations to using 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol in lab experiments, it remains a valuable tool for investigating the role of beta-blockers in various physiological processes. Future research on 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol will continue to shed light on its effectiveness and potential uses in different patient populations.
Synthesis Methods
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol can be synthesized through a multi-step process starting from 2-methoxyphenol. The first step involves the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)ethyl chloride. This intermediate is then reacted with diethanolamine to form the final product, 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol. The synthesis process has been optimized over the years, and various modifications have been made to improve yield and purity.
properties
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-10-4-2-3-5-11(10)15-9-7-12-6-8-13/h2-5,12-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFLFCGCPZGCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5740289 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl benzoate](/img/structure/B4882312.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanamide](/img/structure/B4882313.png)


![2-chloro-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4882329.png)
![N-(3-furylmethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4882341.png)

![5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4882363.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B4882367.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4882368.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4882374.png)
![1-(2-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882383.png)